2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide
Description
This compound features a pyrimidinone core substituted with a cyano group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl bridge linking to an N-(2,5-dimethylphenyl)propanamide moiety. Its structural complexity confers unique physicochemical properties, including diverse hydrogen-bonding capabilities (via the oxo and cyano groups) and lipophilicity from the aromatic substituents.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C23H22N4O2S/c1-13-6-9-17(10-7-13)20-18(12-24)22(29)27-23(26-20)30-16(4)21(28)25-19-11-14(2)5-8-15(19)3/h5-11,16H,1-4H3,(H,25,28)(H,26,27,29) |
InChI Key |
GIZQQLYKEVERBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SC(C)C(=O)NC3=C(C=CC(=C3)C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Sulfanyl Group: This step involves the reaction of the pyrimidine intermediate with a thiol compound under basic conditions.
Formation of the Final Amide: The final step involves the coupling of the intermediate with 2,5-dimethylphenylpropanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research:
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrimidine compounds possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties :
- Antimicrobial Effects :
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Anticancer Activity :
- Inhibition of Lipoxygenase :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Reactivity
Key structural analogs differ in substituents on the pyrimidine ring, sulfonyl/sulfanyl groups, and aromatic substituents. These variations influence reactivity, solubility, and target interactions:
Biological Activity
The compound 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrimidine ring with various substituents that influence its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that modifications on the pyrimidine core could enhance cytotoxic effects against human cancer cells, suggesting that the compound may possess similar properties due to its structural features .
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial activity. In vitro studies have shown that certain modifications can lead to increased efficacy against bacterial strains. The sulfanyl group in this compound may contribute to its ability to disrupt bacterial cell membranes, leading to cell death .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways. For example, some studies have highlighted the role of pyrimidine derivatives in inhibiting dihydropyrimidinase and other enzymes involved in nucleic acid synthesis, which is crucial for cell replication and growth .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
